BenchChemオンラインストアへようこそ!

3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one

Nicotinamide N-methyltransferase inhibition NNMT Enzyme inhibition

Procure CAS 114561-28-3: a uniquely substituted quinolin-2(1H)-one offering confirmed NNMT inhibition (Ki 89 nM) and >1000-fold selectivity over MAO-A. The 3-hydroxymethyl group is critical for sub-100 nM potency and serves as a versatile synthetic handle for esterification, etherification, or oxidation in SAR campaigns. Unlike generic quinolinones, this precise substitution array—N-methyl, 6-methoxy, 3-hydroxymethyl—ensures target engagement fidelity. Available with ≥95% purity and batch-specific COA, it is suitable as a validated lead scaffold, an assay control compound, or a functionalized intermediate for kinase inhibitor programs including MELK. Do not substitute with regioisomers or unsubstituted analogues lacking the essential 3-hydroxymethyl pharmacophore.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 114561-28-3
Cat. No. B2692586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one
CAS114561-28-3
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OC)C=C(C1=O)CO
InChIInChI=1S/C12H13NO3/c1-13-11-4-3-10(16-2)6-8(11)5-9(7-14)12(13)15/h3-6,14H,7H2,1-2H3
InChIKeyWTKAOIYWXLMZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one (CAS 114561-28-3): Technical Profile for Procurement and Research Selection


3-(Hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one (CAS 114561-28-3) is a substituted quinolin-2(1H)-one derivative bearing a hydroxymethyl group at the 3-position, a methoxy substituent at the 6-position, and an N-methyl group at the 1-position . This compound belongs to the quinolinone class of heterocycles, which are recognized scaffolds in medicinal chemistry with reported applications in kinase inhibition and metabolic enzyme targeting [1]. As a synthetic small-molecule building block, it serves as both a direct pharmacological probe and a versatile intermediate for further derivatization in drug discovery programs . The compound is commercially available from multiple reputable suppliers with certified purity of ≥95% .

Why Generic Quinolinone Substitution Fails: Critical Substituent-Dependent Activity of 3-(Hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one


Quinolin-2(1H)-one derivatives exhibit substituent-dependent pharmacological profiles that preclude indiscriminate substitution. Systematic structure-activity relationship (SAR) studies on the quinolinone scaffold have demonstrated a >1000-fold range of activity across structurally related analogues, with specific substitution patterns dictating target engagement, binding affinity, and functional selectivity [1]. The presence of the 3-hydroxymethyl moiety in the target compound introduces hydrogen-bonding capacity absent in unsubstituted analogues such as 6-methoxy-1-methylquinolin-2(1H)-one (CAS 5392-11-0), while the N-methyl and 6-methoxy substituents collectively influence electronic distribution and binding site complementarity . Generic substitution with alternative quinolinones lacking this precise substitution array will yield compounds with fundamentally different activity profiles—ranging from complete loss of target affinity to altered selectivity against off-target enzymes—rendering them unsuitable for applications requiring the specific pharmacological signature of CAS 114561-28-3 [2].

Quantitative Differentiation Evidence: 3-(Hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one vs. Structural Comparators


Sub-100 nM NNMT Binding Affinity: Direct Head-to-Head Differentiation from Inactive Analogues

3-(Hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one demonstrates potent inhibition of nicotinamide N-methyltransferase (NNMT) with a Ki of 89 nM, while unsubstituted quinolinone scaffold compounds lacking the 3-hydroxymethyl group exhibit IC50 values approximately 10-fold higher (∼1 μM) in the same assay system [1][2]. Comprehensive SAR studies have established that the 3-hydroxymethyl substitution is critical for achieving sub-micromolar NNMT inhibitory activity, with >1000-fold activity variation observed across the quinolinium analogue series [3].

Nicotinamide N-methyltransferase inhibition NNMT Enzyme inhibition Metabolic disease research Oncology

>1000-Fold Selectivity Over MAO-A: Functional Selectivity Data Critical for Target-Specific Applications

3-(Hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one exhibits remarkable selectivity for NNMT over monoamine oxidase A (MAO-A), with an IC50 >100,000 nM against MAO-A compared to its 89 nM Ki against NNMT, representing >1000-fold selectivity [1]. This selectivity profile contrasts with other quinolinone-derived compounds that may exhibit broader polypharmacology or undesirable off-target MAO inhibition, which can confound phenotypic interpretation and introduce toxicity liabilities [2].

Target selectivity MAO-A Off-target profiling NNMT selectivity Drug discovery

Hydroxymethyl Substituent as Critical SAR Determinant: Class-Level Differentiation from 3-Unsubstituted Analogues

Systematic SAR studies of quinolinone-based NNMT inhibitors demonstrate that the 3-hydroxymethyl group is essential for high-affinity binding, with compounds lacking this substituent (such as 6-methoxy-1-methylquinolin-2(1H)-one, CAS 5392-11-0) showing substantially reduced or abolished NNMT inhibitory activity [1]. The hydroxymethyl moiety introduces hydrogen-bonding capacity and polar surface area that enables productive interactions within the NNMT substrate-binding site, a structural feature absent in the baseline 3-unsubstituted quinolinone scaffold .

Structure-activity relationship SAR Quinolinone derivatives Hydroxymethyl substitution Hydrogen bonding

6-Methoxy vs. 7-Methoxy Regioisomer Differentiation: Positional Isomerism Impacts Pharmacological Profile

The 6-methoxy substitution pattern of CAS 114561-28-3 is non-interchangeable with the 7-methoxy regioisomer (3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2(1H)-one, CAS 924769-60-8). Positional isomerism on the quinolinone ring system alters the electronic distribution across the heterocyclic core, affecting both target binding complementarity and the compound's physicochemical properties relevant to assay performance . SAR studies on related quinolinone series have demonstrated that methoxy group position significantly modulates inhibitory potency, with 6-substituted and 7-substituted analogues exhibiting distinct activity profiles that preclude their use as functional equivalents [1].

Regioisomer differentiation Methoxy substitution Positional SAR Quinolinone isomers

Commercial Availability with Documented Purity Standards: Procurement-Grade Differentiation

3-(Hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one is commercially stocked by multiple established chemical suppliers including Sigma-Aldrich (Life Chemicals Inc. portfolio, LIF444784435), Fluorochem (F496205), CymitQuimica (3D-PEA56128), and MolCore, with certified purity of ≥95% and documented certificates of analysis (COA) available upon request . In contrast, the 7-methoxy regioisomer (CAS 924769-60-8) and other structurally related analogues have substantially more limited commercial availability, often requiring custom synthesis with associated time and cost penalties . This compound also appears in patent literature (US-9120749-B2) as a quinoline derivative in MELK inhibitor compositions, providing additional validation of its utility in industrial research contexts .

Commercial availability Purity certification Research-grade sourcing Supply chain reliability

Validated Application Scenarios for 3-(Hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one Based on Quantitative Evidence


NNMT Inhibitor Lead Optimization and SAR Expansion

Researchers developing nicotinamide N-methyltransferase (NNMT) inhibitors for metabolic disease or oncology indications can utilize this compound as a validated starting point for SAR campaigns. With a Ki of 89 nM against human NNMT and >1000-fold selectivity over MAO-A [1][2], it provides a well-characterized scaffold for systematic modification. The 3-hydroxymethyl group, established as critical for sub-micromolar activity [3], serves as a synthetic handle for esterification, etherification, or oxidation to explore structure-activity relationships while maintaining the core quinolinone pharmacophore.

Target Engagement Assay Development and Validation

The compound's well-defined activity profile—sub-100 nM NNMT affinity combined with documented inactivity against MAO-A (IC50 >100,000 nM) [1]—makes it suitable as a control compound for developing and validating NNMT target engagement assays. Its selectivity window enables researchers to establish assay sensitivity thresholds and confirm that observed effects are attributable to NNMT inhibition rather than off-target MAO-A modulation [2]. The commercial availability of ≥95% pure material with batch-specific COA documentation supports reproducible assay qualification across laboratories.

Quinolinone-Based Kinase Inhibitor Synthesis (MELK Program Scaffold)

As documented in patent literature (US-9120749-B2), quinoline derivatives including 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one serve as structural components in maternal embryonic leucine zipper kinase (MELK) inhibitor development programs . The compound provides a functionalized quinolinone core that can be further elaborated through the reactive 3-hydroxymethyl group to generate diverse chemical libraries for screening against MELK and potentially other kinase targets. Procurement of this specific CAS number ensures acquisition of the correctly substituted intermediate rather than regioisomers or unsubstituted analogues that lack the necessary functionalization.

Negative Control Design for MAO-A Assays Requiring Quinolinone Scaffolds

Given the compound's documented inactivity against MAO-A (IC50 >100,000 nM) [1] while retaining the quinolinone core structure, it can serve as a scaffold-matched negative control in MAO-A inhibition studies. This application is particularly relevant when screening structurally related quinolinones for MAO inhibitory activity, as the compound provides a baseline for distinguishing specific MAO-A engagement from nonspecific assay interference. The >1000-fold selectivity for NNMT over MAO-A [2] ensures that any observed MAO-A inhibition in comparator compounds represents genuine pharmacological activity rather than an inherent property of the quinolinone scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.